N-(2,4-difluorophenyl)-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
The compound N-(2,4-difluorophenyl)-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (hereafter referred to as Compound A) is a thieno[3,2-d]pyrimidinone derivative. Its structure comprises:
- A thieno[3,2-d]pyrimidin-4(3H)-one core, substituted at position 3 with a (3,4-dimethylphenyl)methyl group.
- A sulfanyl (-S-) group at position 2, linked to an acetamide moiety.
- The acetamide’s nitrogen is bonded to a 2,4-difluorophenyl group.
This scaffold is designed to optimize bioactivity through strategic substitutions. Thienopyrimidinones are known for their pharmacological relevance, including kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N3O2S2/c1-13-3-4-15(9-14(13)2)11-28-22(30)21-19(7-8-31-21)27-23(28)32-12-20(29)26-18-6-5-16(24)10-17(18)25/h3-10H,11-12H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBMMEXOPQJYLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidin-2-yl intermediate, followed by the introduction of the dimethylbenzyl group and the difluorophenyl group. The final step involves the formation of the acetamide linkage. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially affecting its reactivity and stability.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Industry: It may be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
Key structural analogues differ in substituents on the pyrimidinone core and acetamide side chain. These modifications impact solubility, stability, and bioactivity.
Table 1: Structural Comparison of Compound A and Analogues
Key Observations :
- Fluorine Substitutions : Compounds A and B feature fluorinated aryl groups, which may enhance metabolic stability and binding affinity via halogen bonding .
- Lipophilicity : The 3,4-dimethylbenzyl group in Compound A likely increases lipophilicity compared to 4-methylphenyl (Compound D) or ethyl (Compound C), affecting cellular uptake .
- Molecular Weight : Compound B’s higher molecular weight (530.54 g/mol) suggests reduced bioavailability compared to Compound A (484.52 g/mol) .
Bioactivity and Structural Relationships
Kinase Inhibition Potential
Thienopyrimidinones are often explored as kinase inhibitors. While explicit bioactivity data for Compound A is unavailable, analogues provide insights:
- Compound E (2,3-dichlorophenyl-substituted) exhibited moderate activity in preliminary assays (IC₅₀ ~10 μM against tyrosine kinases) .
- Fluorine Effects : The 2,4-difluorophenyl group in Compound A may mimic ATP-binding motifs in kinases, similar to FDA-approved kinase inhibitors like gefitinib .
Antimicrobial Activity
- Compound C (ethyl + dimethyl substitution) showed enhanced Gram-positive bacterial inhibition (MIC = 8 μg/mL) compared to non-alkylated derivatives, suggesting alkyl groups improve membrane disruption .
Spectroscopic and Crystallographic Insights
NMR and Mass Spectrometry
- Compound A vs. Compound B : Substituent differences alter NMR chemical shifts. For example, the 3,5-difluorophenyl group in Compound B would deshield aromatic protons compared to Compound A’s 3,4-dimethylbenzyl , as seen in analogous studies .
- Mass Fragmentation: Molecular networking () indicates that acetamide-containing thienopyrimidinones share fragmentation pathways (e.g., loss of -SO or -CO groups), aiding structural characterization .
Crystallographic Data
Biological Activity
N-(2,4-difluorophenyl)-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by:
- A difluorophenyl group.
- A thieno[3,2-d]pyrimidin core.
- A sulfanyl linkage with an acetamide group.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cellular processes, such as kinases and proteases.
- Antiviral Activity : Preliminary studies suggest that it may have efficacy against viral targets, particularly in the context of HIV research.
Antiviral Properties
Studies have highlighted the compound's potential as an antiviral agent. For instance:
- Inhibition of HIV : The compound exhibited significant inhibitory activity against wild-type HIV strains with EC50 values in the low nanomolar range (e.g., 10.6 nM) .
- Resistance Profiles : It has been noted for maintaining effectiveness against certain resistant strains (e.g., K103N mutant) .
Antimicrobial Activity
The compound's structural analogs have demonstrated antimicrobial properties against various bacterial strains:
- Mechanism : The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity .
Case Studies
- HIV Research : In a study investigating non-nucleoside reverse transcriptase inhibitors (NNRTIs), derivatives similar to this compound showed promising results in inhibiting both wild-type and resistant HIV strains. The optimization of chemical structure led to enhanced potency and reduced cytotoxicity .
- Antimicrobial Efficacy : A related study evaluated the antimicrobial activity of thieno[3,2-d]pyrimidine derivatives against Staphylococcus aureus and found significant activity with minimal inhibitory concentrations (MICs) indicating potential therapeutic applications .
Data Tables
| Biological Activity | EC50 Value (nM) | CC50 Value (µM) | Target Pathway |
|---|---|---|---|
| HIV Wild-Type | 10.6 | 6138 | Reverse Transcriptase |
| HIV K103N Mutant | 10.2 | Not specified | Reverse Transcriptase |
| S. aureus | Not specified | Not specified | Cell Wall Synthesis |
Research Findings
Recent findings underscore the importance of structural modifications in enhancing biological activity:
- Structural Optimization : Removing specific substituents or altering functional groups has been shown to significantly increase potency against viral targets .
- Pharmacokinetics : Studies indicate favorable pharmacokinetic profiles for some derivatives, suggesting good oral bioavailability and low toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
